molecular formula C10H10N2O2 B1595821 Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate CAS No. 49672-05-1

Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate

Cat. No. B1595821
CAS RN: 49672-05-1
M. Wt: 190.2 g/mol
InChI Key: XRCSXYDSFRSLEX-UHFFFAOYSA-N
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Description

“Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many functional molecules .


Synthesis Analysis

The synthesis of imidazole derivatives involves various methods. For instance, one method involves the cyclization of amido-nitriles, which is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The reaction conditions for the synthesis of imidazole derivatives are mild enough for the inclusion of a variety of functional groups including aryl halides as well as aromatic and saturated heterocycles .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of “Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate” specifically would depend on its exact molecular structure.

Scientific Research Applications

Catalysis and Chemical Reactions

Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate has been explored for its utility in catalysis, particularly in transesterification and acylation reactions. For instance, N-heterocyclic carbenes (NHC), derived from imidazole-based compounds similar to Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate, have been identified as efficient catalysts in transesterification processes involving esters and alcohols. These catalysts enable the acylation of alcohols with vinyl acetate at room temperature, showcasing the compound's relevance in facilitating such chemical transformations with low catalyst loadings and convenient reaction times (Grasa, Kissling, & Nolan, 2002).

Corrosion Inhibition

Research on benzimidazole derivatives, including structures analogous to Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate, has highlighted their potential as corrosion inhibitors for metals in acidic environments. A study focused on the inhibitory action of synthesized benzimidazole derivatives on the corrosion of N80 steel in hydrochloric acid solution. These derivatives demonstrated significant inhibition efficiency, which increased with the concentration of inhibitors, indicating their potential application in protecting steel structures against corrosion (Yadav et al., 2016).

Electrocatalysis and Sensor Applications

The electrosynthesis of imidazole derivatives, closely related to Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate, has been reported for their application as bifunctional electrocatalysts. These catalysts facilitate the oxidation of biomolecules like ascorbic acid and adrenaline, showcasing the compound's utility in the development of sensors and analytical tools for pharmaceutical and biological sample analysis (Nasirizadeh et al., 2013).

Material Science

Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate and its derivatives exhibit interesting properties in material science. For example, research on benzimidazole-based compounds has uncovered their ferroelectric and antiferroelectric properties at temperatures above room temperature. This finding opens new avenues for the use of these compounds in developing lead- and rare-metal-free ferroelectric devices, highlighting their significance in electronics and material science (Horiuchi et al., 2012).

Biomedical Applications

In the biomedical field, benzimidazole derivatives have been explored for their anticancer activities. Synthesis and characterization of these compounds have led to the identification of potential anticancer agents, suggesting the role of Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate and its derivatives in drug discovery and therapeutic applications. Studies have demonstrated the cytotoxic effects of these compounds against various cancer cell lines, indicating their potential as leads in anticancer drug development (Paul et al., 2015).

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . Future research could focus on developing new synthesis methods and exploring the potential applications of “Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate” in various fields.

properties

IUPAC Name

methyl 2-(1H-benzimidazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)6-9-11-7-4-2-3-5-8(7)12-9/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCSXYDSFRSLEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357571
Record name Methyl (1H-benzimidazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate

CAS RN

49672-05-1
Record name Methyl (1H-benzimidazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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